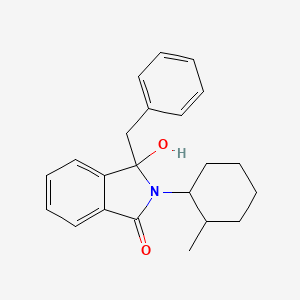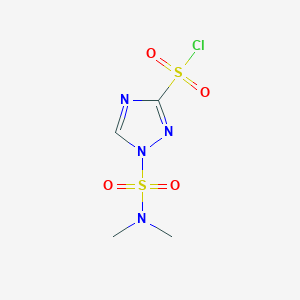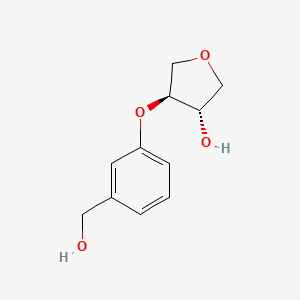
Rel-(3S,4S)-4-(3-(hydroxymethyl)phenoxy)tetrahydrofuran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(3S,4S)-4-(3-(hydroxymethyl)phenoxy)tetrahydrofuran-3-ol is a complex organic compound characterized by its tetrahydrofuran ring structure with a phenoxy group and a hydroxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3S,4S)-4-(3-(hydroxymethyl)phenoxy)tetrahydrofuran-3-ol typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenoxy Group: This step involves the reaction of the tetrahydrofuran ring with a phenol derivative under suitable conditions.
Addition of the Hydroxymethyl Group: This can be done through hydroxymethylation reactions using formaldehyde or other hydroxymethylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Rel-(3S,4S)-4-(3-(hydroxymethyl)phenoxy)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Rel-(3S,4S)-4-(3-(hydroxymethyl)phenoxy)tetrahydrofuran-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-(3S,4S)-4-(3-(hydroxymethyl)phenoxy)tetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. The phenoxy group and hydroxymethyl substituent play crucial roles in its reactivity and interactions with other molecules. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Rel-(3S,4S)-4-(3-(hydroxymethyl)phenoxy)tetrahydrofuran-3-ol can be compared with other similar compounds, such as:
Tetrahydrofuran Derivatives: Compounds with similar ring structures but different substituents.
Phenoxy Compounds: Molecules with phenoxy groups but different core structures.
Hydroxymethyl Derivatives: Compounds with hydroxymethyl groups attached to different core structures.
Uniqueness
The unique combination of the tetrahydrofuran ring, phenoxy group, and hydroxymethyl substituent in this compound gives it distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H14O4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
(3S,4S)-4-[3-(hydroxymethyl)phenoxy]oxolan-3-ol |
InChI |
InChI=1S/C11H14O4/c12-5-8-2-1-3-9(4-8)15-11-7-14-6-10(11)13/h1-4,10-13H,5-7H2/t10-,11-/m0/s1 |
InChI Key |
JXYCOZBMZAKJRE-QWRGUYRKSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CO1)OC2=CC=CC(=C2)CO)O |
Canonical SMILES |
C1C(C(CO1)OC2=CC=CC(=C2)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13361757.png)
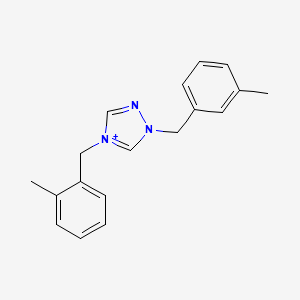
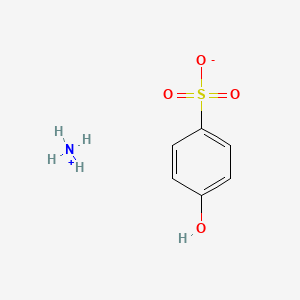
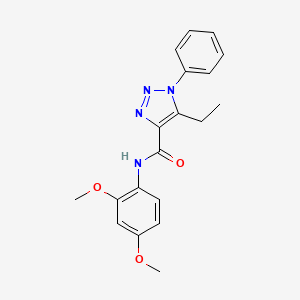
![3-Amino-5'-chloro-7,7-dimethyl-5-oxo-1',2',5,6,7,8-hexahydro-2'-oxospiro[chromene-indole]-2-carbonitrile](/img/structure/B13361783.png)
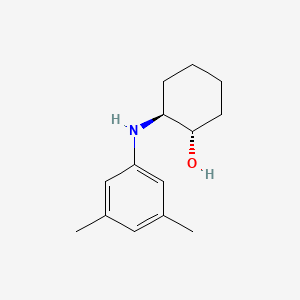
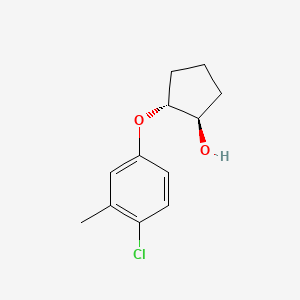
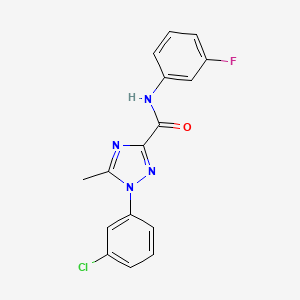
![3-(1-Methyl-4-piperidinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361791.png)
![N-[(1,1-Dimethylethoxy)carbonyl]-6-methoxy-6-oxo-D-norleucine Methyl Ester](/img/structure/B13361792.png)
![6-[(3,4-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361805.png)
![{5-bromo-2-[(3,4-dichlorobenzyl)oxy]phenyl}-N-(2-furylmethyl)methanamine](/img/structure/B13361813.png)
